Fmoc-L-Me2Aund-OH

Description

Properties

IUPAC Name |

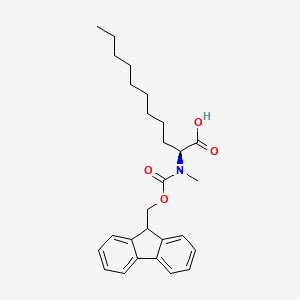

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVZPWRUTINDRN-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Me2Aund-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved through several methods:

Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The amino group reacts with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.

Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): This method involves the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide to form Fmoc-OSu, which then reacts with the amino group.

Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves the reaction of Fmoc-Cl with sodium azide to form Fmoc azide, which then reacts with the amino group.

Industrial Production Methods: Industrial production of this compound often employs solid-phase synthesis techniques. One common method uses 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Fmoc-L-Me2Aund-OH can undergo oxidation reactions, particularly at the fluorenyl group.

Reduction: Reduction reactions can also occur, especially at the carbonyl group.

Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products:

Oxidation: Oxidation of the fluorenyl group can lead to the formation of fluorenone derivatives.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: Removal of the Fmoc group results in the formation of the free amino acid.

Scientific Research Applications

Chemistry: Fmoc-L-Me2Aund-OH is widely used in peptide synthesis as a protecting group for the amino group. It allows for the sequential addition of amino acids to form peptides and proteins .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based hydrogels for tissue engineering and drug delivery applications .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also used in the synthesis of peptide vaccines and diagnostic tools .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including sensors, catalysts, and electronic materials .

Mechanism of Action

The mechanism of action of Fmoc-L-Me2Aund-OH involves the protection of the amino group through the formation of a stable carbamate linkage. The Fmoc group is base-labile, meaning it can be removed under basic conditions, typically using piperidine. This allows for the selective deprotection of the amino group during peptide synthesis .

Comparison with Similar Compounds

Fmoc-L-Dab(Alloc)-OH

- Structure: Features a diaminobutyric acid (Dab) backbone with Fmoc on the α-amino and Alloc on the γ-amino group (CAS: 204316-32-5) .

- Comparison : The longer carbon chain (butyric vs. propionic acid) increases flexibility in peptide design. Unlike Fmoc-L-Me2Aund-OH, it lacks a methyl group, reducing steric hindrance during coupling. Coupling efficiency reaches 93% under optimized conditions (DIC/HOBt/DMAP, DMA/DCM solvent) .

Fmoc-L-Dap(Octanoyl)-OH

- Structure: Contains an octanoyl group on the β-amino of Dap (CAS: FAA1945) .

- Comparison: The hydrophobic octanoyl group enhances lipid solubility, making it suitable for membrane-associated peptides. This contrasts with this compound’s Alloc group, which is cleaved under mild Pd(0) conditions .

Fmoc-alpha-Me-L-Phe-OH

- Structure : Methylation at the α-carbon of phenylalanine (CAS: 135944-05-7) .

- Comparison: The α-methyl group restricts backbone conformation, favoring helical structures.

Bulky Side-Chain Protected Amino Acids

Fmoc-Arg(Pbf)-OH

- Protection : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) shields the guanidine group .

- Synthesis : Optimized coupling yields (93%) are achieved using activation ester methods (DIC/HOBt/DMAP) in DMA/DCM .

- Comparison : The Pbf group’s bulkiness necessitates longer reaction times compared to this compound, which has smaller Alloc/Me groups .

Fmoc-His(Trt)-OH

- Protection : Trt (trityl) protects the imidazole ring .

- Synthesis : Central composite design optimization achieves >80% yield and >95% purity .

- Comparison : Trt is stable under basic Fmoc deprotection conditions (piperidine/DMF), whereas Alloc in this compound requires Pd(0) for cleavage .

Hydrophobicity and Gelation Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.